molecular formula C15H18N5O4P B13393660 Tenofovir alafenamide Intermediate 1

Tenofovir alafenamide Intermediate 1

Cat. No.: B13393660
M. Wt: 363.31 g/mol
InChI Key: ITAMCOCNZJPJDF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tenofovir alafenamide Intermediate 1 involves several steps, starting from readily available precursors. One common synthetic route includes the use of ®-propylene carbonate as a chiral pool to introduce the desired chirality . The intermediate can also be synthesized using regioselective and stereoselective reactions to achieve high enantiomeric excess . Key steps in the synthesis include the use of Mitsunobu reaction to invert the configuration of chiral carbon .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of high-performance liquid chromatography (HPLC) for chiral analysis and purification .

Chemical Reactions Analysis

Types of Reactions

Tenofovir alafenamide Intermediate 1 undergoes various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to carbonyl compounds.

    Reduction: Reduction of carbonyl compounds to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or tosylates.

Major Products

The major products formed from these reactions include various chiral intermediates that are further processed to produce tenofovir alafenamide fumarate .

Scientific Research Applications

Tenofovir alafenamide Intermediate 1 has several scientific research applications, including:

Biological Activity

Tenofovir alafenamide (TAF) is a prodrug of tenofovir, a nucleotide analog reverse transcriptase inhibitor, primarily used in the treatment of HIV and chronic hepatitis B virus (HBV) infections. TAF is notable for its improved pharmacokinetic profile compared to its predecessor, tenofovir disoproxil fumarate (TDF), leading to higher intracellular concentrations of the active metabolite, tenofovir diphosphate (TFV-DP), while maintaining lower plasma levels of tenofovir.

TAF is converted intracellularly to tenofovir, which is then phosphorylated to TFV-DP. This active form competes with the natural substrate deoxyadenosine triphosphate (dATP) for incorporation into viral DNA during reverse transcription, effectively inhibiting viral replication and leading to chain termination. The inhibition of both HIV-1 reverse transcriptase and HBV polymerase is critical for its antiviral activity .

Pharmacokinetics

  • Absorption and Metabolism : TAF exhibits a more favorable pharmacokinetic profile than TDF. After oral administration, TAF is rapidly converted to tenofovir within cells by cathepsin A and other hydrolases, resulting in significantly higher intracellular concentrations of TFV-DP .
  • Plasma Concentrations : TAF achieves approximately 91% lower plasma concentrations compared to TDF, which correlates with reduced renal and bone toxicity .

Antiviral Activity

  • HIV-1 : Clinical studies indicate that TAF has a high barrier to resistance compared to TDF. In vitro studies showed that TAF inhibited 40 out of 42 clinical isolates harboring the K65R mutation, while TDF inhibited only 32 .
  • HBV : TAF has been shown to be effective in treating chronic HBV infections, with studies indicating no reported cases of drug resistance .

Comparative Studies

A retrospective study involving 241 patients with chronic hepatitis B compared the efficacy and safety profiles of TAF and TDF. Both groups showed significant improvements in liver function tests post-treatment. However, the TAF group exhibited a lower rate of adverse reactions compared to the TDF group, highlighting its safety profile .

ParameterTAF Group (n=180)TDF Group (n=61)P-value
ALT Levels (Before Treatment)BaselineBaseline-
ALT Levels (After Treatment)DecreasedDecreased<0.05
HBsAg Conversion RateSimilarSimilar>0.05
Adverse Reactions RateLowerHigher<0.05

Case Studies

  • Suboptimal Response : Two patients with HBeAg-positive chronic hepatitis B demonstrated suboptimal responses to TAF monotherapy, suggesting that while TAF is generally effective, there can be exceptions that warrant further investigation into long-term efficacy and potential resistance mechanisms .
  • Clinical Efficacy : In a multicenter trial comparing TAF and standard care for HIV treatment, both regimens achieved similar rates of viral suppression at week 48, but TAF showed less impact on bone density and renal function over time .

Properties

IUPAC Name

1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N5O4P/c1-11(7-20-9-19-13-14(16)17-8-18-15(13)20)23-10-25(21,22)24-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,21,22)(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAMCOCNZJPJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N5O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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